

## **Application Notes and Protocols: WH-4-023**

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Compound of Interest		
Compound Name:	WH-4-023	
Cat. No.:	B1683783	Get Quote

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**WH-4-023** is a potent, orally active, and selective dual inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src.[1][2][3][4][5] It also demonstrates inhibitory activity against Salt-Inducible Kinases (SIKs).[1][3][6][7] This document provides detailed information on the solubility and preparation of **WH-4-023** for research applications.

#### **Physicochemical Properties**

Molecular Formula: C32H36N6O4[3]

Molecular Weight: 568.67 g/mol [3][4]

CAS Number: 837422-57-8[3]

### **Solubility Data**

The solubility of **WH-4-023** has been determined in various common laboratory solvents. This data is crucial for the preparation of stock solutions and experimental formulations. For challenging dissolutions, warming the solution to 37°C or using an ultrasonic bath is recommended.[6]

Table 1: Solubility of WH-4-023 in Different Solvents



Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
DMSO	100 mg/mL[4]	175.84 mM[4]	Sonication or warming may be required.[2][6]
DMSO	56.87 mg/mL	100 mM	-
DMSO	25 mg/mL[5]	43.96 mM[5]	Ultrasonic recommended.[5]
DMSO	5.69 mg/mL[2]	10 mM[2]	Sonication is recommended.[2]
Ethanol	6 mg/mL[2]	10.55 mM[2]	Heating is recommended.[2]
Ethanol	≥2.42 mg/mL[6]	-	Gentle warming and ultrasonic may be required.[6]
Water	Insoluble[4][6]	Insoluble[4][6]	-

Note: Solubility can vary slightly between different batches of the compound.[4]

# **Experimental Protocols**Preparation of Stock Solutions

For most in vitro applications, **WH-4-023** is first dissolved in a non-aqueous solvent, typically DMSO, to create a high-concentration stock solution. This stock is then further diluted in the appropriate aqueous-based cell culture medium for the final working concentration.[2]

Protocol for 100 mM DMSO Stock Solution:

 Weighing: Accurately weigh out the desired amount of WH-4-023 powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 56.87 mg of WH-4-023 (based on a molecular weight of 568.67 g/mol).



- Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. For the example above, add 1 mL of DMSO.
- Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial or warm it gently at 37°C until a clear solution is obtained.[6]
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for several months or at -80°C for up to a year.[2][6]

#### **Preparation of In Vivo Formulations**

**WH-4-023** is insoluble in water, necessitating the use of co-solvents for in vivo administration. [4][6] The following are examples of formulations for oral administration or injection. It is recommended to prepare these solutions fresh on the day of use.

Protocol 1: Formulation for Injection (Clear Solution)[4]

This protocol yields a clear solution with a concentration of 1.0 mg/mL.

- Prepare a 20 mg/mL stock solution of WH-4-023 in DMSO.
- To prepare 1 mL of the final working solution, sequentially add and mix the following components:
  - 50 μL of the 20 mg/mL WH-4-023 DMSO stock solution.
  - 300 μL of PEG300. Mix until the solution is clear.
  - 50 μL of Tween-80. Mix until the solution is clear.
  - 600 μL of ddH<sub>2</sub>O to bring the final volume to 1 mL.
- The final solvent composition is 5% DMSO, 30% PEG300, 5% Tween-80, and 60% ddH2O.

Protocol 2: Formulation for Injection (Clear Solution)[5]

This protocol yields a clear solution with a concentration of  $\geq 0.77$  mg/mL.

Prepare a 7.7 mg/mL stock solution of WH-4-023 in DMSO.



- To prepare 1 mL of the final working solution, sequentially add and mix the following components:
  - $\circ$  100 µL of the 7.7 mg/mL **WH-4-023** DMSO stock solution.
  - 400 μL of PEG300. Mix well.
  - 50 μL of Tween-80. Mix well.
  - 450 μL of Saline.
- The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 3: Formulation for Oral Administration (Homogeneous Suspension)[4]

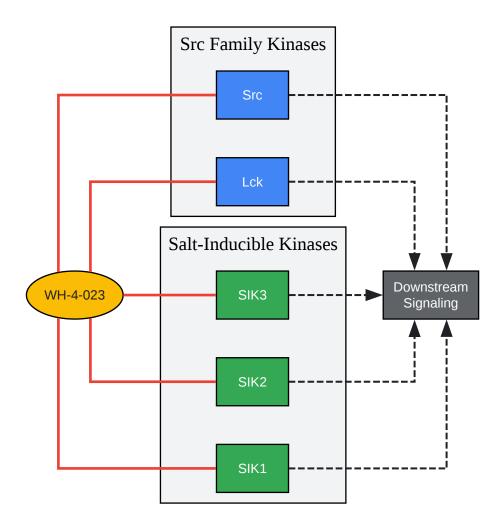
This protocol yields a homogeneous suspension with a concentration of  $\geq 5$  mg/mL.

- Weigh 5 mg of WH-4-023.
- Add 1 mL of a Carboxymethylcellulose sodium (CMC-Na) solution.
- Mix thoroughly to obtain a homogeneous suspension.

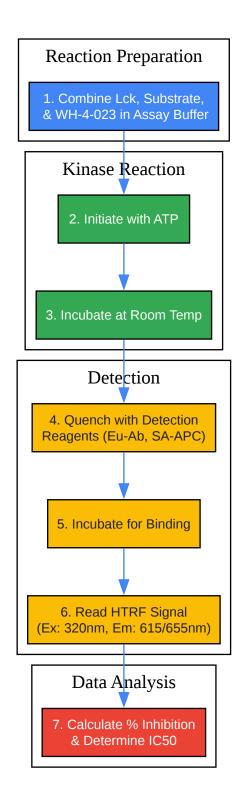
### **Mechanism of Action & Signaling Pathway**

**WH-4-023** is a potent inhibitor of the Src family kinases Lck (IC<sub>50</sub> = 2 nM) and Src (IC<sub>50</sub> = 6 nM).[1][3][8] It demonstrates high selectivity, with over 300-fold greater potency against these kinases compared to p38 $\alpha$  and KDR.[1][3][8] Additionally, **WH-4-023** inhibits Salt-Inducible Kinases SIK1, SIK2, and SIK3 with IC<sub>50</sub> values of 10 nM, 22 nM, and 60 nM, respectively.[1][6] By blocking the ATP-binding pocket of these kinases, **WH-4-023** prevents the phosphorylation of their downstream targets, thereby modulating signaling pathways involved in immune responses, cell growth, and survival.[3]









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